molecular formula C4H13Br2N5S B020805 VUF 8430 dihydrobromide CAS No. 100130-32-3

VUF 8430 dihydrobromide

Cat. No. B020805
CAS RN: 100130-32-3
M. Wt: 323.06 g/mol
InChI Key: GPWJSTKHQMIXCA-UHFFFAOYSA-N
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Description

VUF 8430 dihydrobromide is a potent and high affinity H4 agonist . It displays moderate affinity for H3 receptors and weak partial agonist activity at H2 receptors . It has a 33-fold selectivity over the histamine H3 receptor and negligible affinity for the other histamine receptor .


Molecular Structure Analysis

The chemical formula of VUF 8430 dihydrobromide is C4H13Br2N5S . Its exact mass is 412.93 and its molecular weight is 415.110 . The elemental composition includes C, 23.15; H, 3.16; Br, 38.50; N, 23.62; O, 3.85; S, 7.72 .


Chemical Reactions Analysis

VUF 8430 dihydrobromide is a potent histamine H4 receptor agonist . It displays moderate affinity for H3 receptors and weak partial agonist activity at H2 receptors .


Physical And Chemical Properties Analysis

VUF 8430 dihydrobromide is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature . The CAS number for VUF 8430 dihydrobromide is 100130-32-3 .

Scientific Research Applications

Histamine H4 Receptor Agonist

VUF 8430 dihydrobromide is a potent histamine H4 receptor agonist . It has a 33-fold selectivity over the histamine H3 receptor and negligible affinity for the other histamine receptors . This makes it a valuable tool in the study of histamine receptors and their role in various physiological processes.

Biochemical and Physiological Actions

The compound has been used in studies to understand its biochemical and physiological actions . It has been found to have significant effects on the histamine H4 receptor, which plays a crucial role in the immune response and inflammation.

Molecular Structure Studies

With an empirical formula of C4H11N5S·2HBr and a molecular weight of 323.05 , VUF 8430 dihydrobromide has been used in molecular structure studies. Its unique structure allows researchers to study its interactions with other molecules and its behavior under various conditions.

Pharmacological Research

VUF 8430 dihydrobromide is used in pharmacological research due to its potent activity on the histamine H4 receptor . It helps in understanding the role of histamine receptors in drug action and the development of new therapeutic agents.

Solubility Studies

The compound has a solubility of 24 mg/mL in deionized water . This property is important in drug formulation and delivery studies.

Safety and Toxicity Studies

VUF 8430 dihydrobromide has certain hazard classifications such as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s used in safety and toxicity studies to understand its effects on the human body and to develop safety measures for its handling and use.

Safety And Hazards

VUF 8430 dihydrobromide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWJSTKHQMIXCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)N=C(N)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Br2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60142970
Record name Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VUF 8430 dihydrobromide

CAS RN

100130-32-3
Record name Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60142970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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